molecular formula CH16Ni3O11 B14796293 Nickel(II)carbonate,basichydrate

Nickel(II)carbonate,basichydrate

Cat. No.: B14796293
M. Wt: 380.21 g/mol
InChI Key: FHJKXBYJHLRIPU-UHFFFAOYSA-L
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Description

Nickel(II) carbonate basic hydrate (Ni₃(CO₃)(OH)₄·nH₂O) is a mixed hydroxide-carbonate compound of nickel. It typically appears as a green powder (Figure S2 in ) and is industrially significant due to its role in nickel electroplating, ceramic glazes, and as a precursor for nickel-based catalysts. Its molecular formula varies slightly depending on hydration; common forms include CH₄Ni₃O₇ (anhydrous molecular weight: 304.18 g/mol) and C₂H₆Ni₅O₁₂·4H₂O (587.59 g/mol). The compound is insoluble in water and exhibits paramagnetic properties due to Ni²⁺ ions.

Safety Profile: Classified under UN 3077 (Hazard Class 9), it carries multiple hazard codes (H302+H332, H350, etc.), indicating toxicity, carcinogenicity, and environmental risks.

Scientific Research Applications

Nickel(II) carbonate basic hydrate (NiCO3- 2Ni(OH)2- xH2O) is a chemical compound with several applications, including use as a precursor to catalysts, in ceramic applications, and in the hydrometallurgical purification of nickel from its ores . It is also used in electroplating of nickel .

Chemical Properties and Characteristics
Nickel(II) carbonate basic hydrate has the following properties and characteristics:

  • Chemical Formula The chemical formula is CNiO3- 2H2NiO2- xH2O .
  • Formula Weight The formula weight is 304.18g/mol (anhydrous) .
  • Appearance It appears as a green powder .
  • Sensitivity It is stable at ambient temperatures .
  • Solubility Nickel(II) carbonate basic hydrate is insoluble in water .

Applications

  • Catalysis Nickel(II) carbonate basic hydrate is used as a precursor to catalysts . For example, small particles of Ni carbonate can function as a catalyst for H2O2 production on a carbon cathode .
  • Ceramics This compound is utilized in ceramic applications . It can be used in ceramic colors and glazes .
  • Hydrometallurgy Nickel(II) carbonate basic hydrate acts as an intermediate in the hydrometallurgical purification of nickel from its ores .
  • Electroplating It is used in the electroplating of nickel .
  • Production of H2O2 Nickel carbonate basic hydrate electrodes have demonstrated stability and can achieve a concentration of 1.0 wt% of H2O2 .

Comparison with Similar Compounds

Comparison with Similar Nickel Carbonates

Basic Nickel Carbonate (Ni₄CO₃(OH)₆(H₂O)₄)

  • Formula & Structure : A hydrated basic carbonate with a higher nickel-to-carbonate ratio. Structurally distinct due to additional hydroxide and water molecules.
  • Applications : Used in nickel purification from ores and electroplating, similar to Nickel(II) carbonate basic hydrate.
  • Performance : Less studied for advanced applications like catalysis compared to Nickel(II) carbonate basic hydrate.

Nickel Carbonate (NiCO₃) and Its Hexahydrate

  • Formula : Simpler stoichiometry (NiCO₃) with a hexahydrate form (NiCO₃·6H₂O).
  • Applications : Primarily laboratory-scale use due to lower thermal stability.
  • Solubility : Slightly more soluble in water than the basic hydrate, limiting its utility in aqueous electroplating.

Comparison with Nickel Iron Hydroxy Carbonate Hydrate (NiFeHCH)

NiFeHCH (NiFe(CO₃)(OH)₄·nH₂O) is a bimetallic variant with enhanced electrochemical properties.

Property Nickel(II) Carbonate Basic Hydrate NiFeHCH
Composition Ni, CO₃²⁻, OH⁻, H₂O Ni, Fe, CO₃²⁻, OH⁻, H₂O
Applications Electroplating, ceramics Oxygen Evolution Reaction (OER) catalysts
Electrochemical Activity Limited OER activity High OER activity in alkaline and neutral media (overpotential: 270 mV at 10 mA/cm²)
Structural Features Layered hydroxide-carbonate structure Ultrathin nanosheets with defect-rich surfaces

NiFeHCH outperforms Nickel(II) carbonate basic hydrate in OER due to iron-induced electronic modulation and nanosheet morphology.

Comparison with Nickel Coordination Compounds

Nickel(II) Complexes with Organic Ligands

  • Examples: 4-Arylimino-1,2,3-trihydroacridines: Ethylene oligomerization catalysts with high turnover frequencies (e.g., 1.2 × 10⁵ h⁻¹). NSAID-Based Complexes: Biomedical applications, including anti-inflammatory and antimicrobial activities.
  • Key Differences : Unlike Nickel(II) carbonate basic hydrate, these complexes feature covalent Ni–N/O bonds and tailored organic ligands, enabling specialized catalytic or therapeutic functions.

Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Applications : Precursor for synthesizing nickel oxides and catalysts.
  • Advantages : Water-soluble, facilitating homogeneous reactions.
  • Disadvantages : Oxidizing nature (UN 1477) poses fire hazards, unlike the carbonate.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing basic nickel carbonate hydrates with controlled stoichiometry?

Basic nickel carbonate hydrates (e.g., NiCO₃·2Ni(OH)₂·xH₂O) are typically synthesized via precipitation from nickel salt solutions (e.g., Ni(NO₃)₂ or NiSO₄) using sodium carbonate or bicarbonate under controlled pH (8–10) and temperature (25–60°C). Key parameters include:

  • Precursor concentration : Higher Ni²⁺ concentrations yield larger particle sizes but may introduce impurities.
  • Aging time : Prolonged aging (≥12 hours) improves crystallinity but risks phase segregation .
  • Washing steps : Ethanol or acetone rinses minimize residual sodium ions, which can interfere with thermal decomposition studies .
    For reproducibility, characterize products via XRD (to confirm phase purity) and TGA (to verify hydration levels) .

Q. How can researchers resolve discrepancies in reported decomposition temperatures for basic nickel carbonate hydrates?

Decomposition pathways vary with stoichiometry (e.g., trihydrate vs. hexahydrate) and experimental conditions:

  • Stepwise decomposition :
    • Step 1 (90–200°C): Loss of physically adsorbed and bound water.
    • Step 2 (270–420°C): Release of CO₂ and structural water, forming NiO .
      Discrepancies arise from differences in heating rates (2–50°C/min) and atmosphere (air vs. inert gas). For consistency, use TGA-DTA coupled with in-situ XRD to correlate mass loss with phase transitions .

Q. What characterization techniques are critical for validating the purity of synthesized basic nickel carbonate hydrates?

  • XRD : Confirm phase identity using reference patterns (e.g., ICDD 00-014-0367 for NiCO₃·2Ni(OH)₂·4H₂O) .
  • FTIR : Detect carbonate (ν₃ CO₃²⁻ ~1410 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
  • BET surface area : Hydrated forms exhibit high surface areas (>200 m²/g), which decrease sharply after calcination (>500°C) due to sintering .
  • ICP-OES : Quantify residual alkali metals (e.g., Na⁺), which can catalyze unintended side reactions during reduction .

Advanced Research Questions

Q. How do microstructural changes during thermal decomposition impact the reducibility of basic nickel carbonate hydrates?

During calcination (110–900°C), microstructural evolution includes:

  • Porosity loss : Initial high surface area (238 m²/g) decreases to <1 m²/g at 900°C due to NiO/Ni sintering .
  • Recrystallization : NiO grain growth (34 nm at 700°C → 44 nm at 800°C) reduces reducibility by limiting H₂ diffusion .
    Methodological recommendation : Preoxidize samples at 500°C (to retain porous NiO) before H₂ reduction. This balances high surface area with structural stability, achieving >95% Ni yield at 500°C in 15% H₂-N₂ .

Q. What experimental strategies address contradictory kinetic data for NiO reduction in H₂ atmospheres?

Reported reduction rate slowdowns (600–900°C) are attributed to competing phenomena:

  • Mass transfer limitations : Dense Ni layers formed at >700°C impede H₂ access to NiO .
  • Grain boundary segregation : Trace sulfur (from precursors) may poison active sites .
    Resolution :
  • Use preoxidized BNC with controlled porosity.
  • Conduct in-situ XRD-EGA (evolved gas analysis) to decouple chemical kinetics from diffusion effects .

Q. How can phase transitions in basic nickel carbonate hydrates be leveraged for tailored Ni/NiO nanocomposites?

Sequential calcination-reduction enables nanocomposite design:

  • Calcination in air (300–500°C) : Produces mesoporous NiO with high surface area (>150 m²/g).
  • Reduction in H₂ (300–600°C) : Yields Ni nanoparticles (5–50 nm) embedded in residual NiO matrix .
    Applications : Catalytic systems (e.g., CO₂ methanation) benefit from synergistic Ni/NiO interfaces. Monitor phase ratios via Rietveld refinement of XRD data .

Properties

Molecular Formula

CH16Ni3O11

Molecular Weight

380.21 g/mol

IUPAC Name

nickel;nickel(2+);carbonate;octahydrate

InChI

InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;;;+2;;;;;;;;/p-2

InChI Key

FHJKXBYJHLRIPU-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni+2]

Origin of Product

United States

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